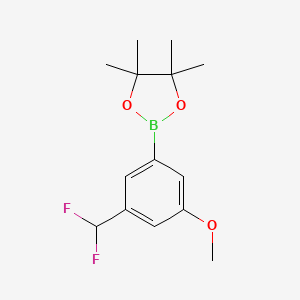
2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative characterized by its difluoromethyl group and methoxyphenyl moiety. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Boronic Acid Derivatization: Starting from 3-(difluoromethyl)-5-methoxyphenylboronic acid, the compound can be synthesized by reacting it with appropriate reagents to introduce the tetramethyl-1,3,2-dioxaborolane group.
Cross-Coupling Reactions: Utilizing cross-coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with an appropriate halide under palladium catalysis.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the boronic acid group to boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the difluoromethyl group to a difluoromethane derivative.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the boronic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base, are used for substitution reactions.
Major Products Formed:
Boronic Esters: Resulting from oxidation reactions.
Difluoromethane Derivatives: Resulting from reduction reactions.
Substituted Boronic Acids: Resulting from nucleophilic substitution reactions.
科学研究应用
Chemistry: The compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid moiety is particularly useful in cross-coupling reactions. Biology: In biological research, the compound can be used as a probe to study enzyme activities and binding interactions. Medicine: The difluoromethyl group enhances the lipophilicity and metabolic stability of pharmaceuticals, making it valuable in drug design and discovery. Industry: The compound finds applications in material science, particularly in the development of advanced polymers and coatings.
作用机制
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems where it can modulate enzyme activities and binding interactions. The difluoromethyl group enhances the compound's binding affinity and specificity to biological targets.
相似化合物的比较
3-(Difluoromethyl)-5-methoxyphenylboronic Acid: Lacks the tetramethyl-1,3,2-dioxaborolane group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the difluoromethyl and methoxyphenyl groups.
Uniqueness: The presence of both the difluoromethyl group and the methoxyphenyl moiety in 2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it unique compared to similar compounds. This combination enhances its reactivity and utility in various applications.
属性
IUPAC Name |
2-[3-(difluoromethyl)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(16)17)7-11(8-10)18-5/h6-8,12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVPBGRBTOOFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
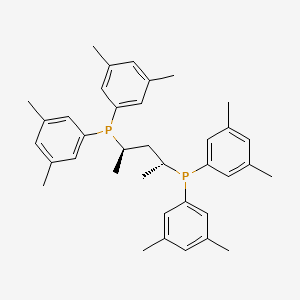
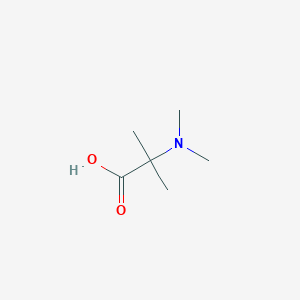
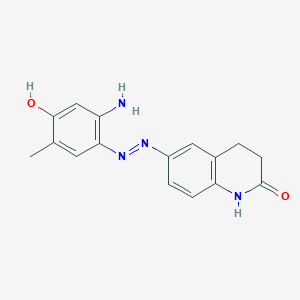
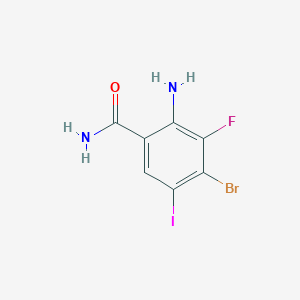
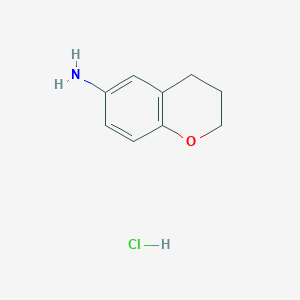
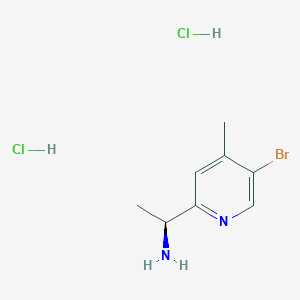
![ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6592650.png)
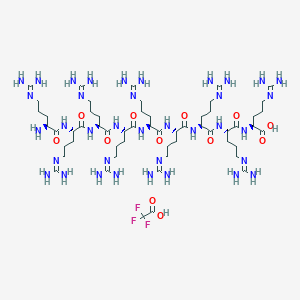
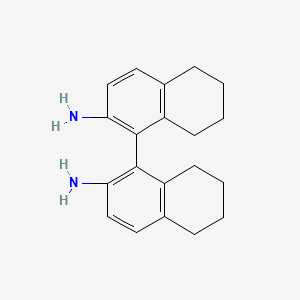

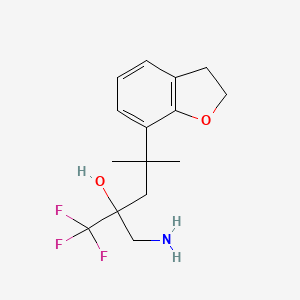
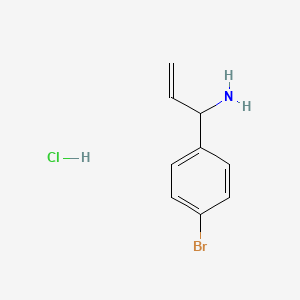

![Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride](/img/structure/B6592698.png)
